2-(naphthalen-1-ylmethyl)-1-(naphthalen-2-ylmethyl)-1H-benzo[d]imidazole
Description
This compound features a benzimidazole core substituted at the 1- and 2-positions with naphthalen-2-ylmethyl and naphthalen-1-ylmethyl groups, respectively. Its structure (C₂₈H₂₂N₂; molecular weight 374.49 g/mol) confers high lipophilicity due to the bulky aromatic substituents, making it distinct in electronic, steric, and solubility properties compared to simpler benzimidazole derivatives. Its synthesis typically involves alkylation of benzimidazole precursors with naphthylmethyl halides under basic conditions, as seen in analogous reactions .
Properties
IUPAC Name |
2-(naphthalen-1-ylmethyl)-1-(naphthalen-2-ylmethyl)benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H22N2/c1-2-10-24-18-21(16-17-22(24)8-1)20-31-28-15-6-5-14-27(28)30-29(31)19-25-12-7-11-23-9-3-4-13-26(23)25/h1-18H,19-20H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISMPSCNJGKDNIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CN3C4=CC=CC=C4N=C3CC5=CC=CC6=CC=CC=C65 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H22N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(naphthalen-1-ylmethyl)-1-(naphthalen-2-ylmethyl)-1H-benzo[d]imidazole typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable aldehyde or carboxylic acid.
Substitution with Naphthalen-1-ylmethyl and Naphthalen-2-ylmethyl Groups: The benzimidazole core is then alkylated with naphthalen-1-ylmethyl and naphthalen-2-ylmethyl halides under basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques and continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the benzimidazole core or the naphthyl groups.
Reduction: Reduction reactions may target the benzimidazole core, leading to the formation of dihydrobenzimidazole derivatives.
Substitution: The naphthyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the naphthyl rings.
Scientific Research Applications
Antiviral Activity
Recent studies have indicated that imidazole derivatives, including 2-(naphthalen-1-ylmethyl)-1-(naphthalen-2-ylmethyl)-1H-benzo[d]imidazole, exhibit antiviral properties. In vitro assays have shown that certain analogs can inhibit viral replication effectively. For instance, compounds with similar structural motifs have been demonstrated to possess significant activity against viruses such as HIV and dengue virus, suggesting potential for further development in antiviral therapies .
Anticancer Properties
The compound has also been investigated for its anticancer potential. Studies have reported that benzimidazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival. For example, certain naphthalene-containing benzimidazoles have shown efficacy in targeting specific cancer cell lines, leading to reduced viability and increased apoptosis rates .
Antimicrobial Activity
Research into the antimicrobial properties of similar compounds has revealed that they can be effective against a range of bacteria and fungi. The presence of naphthalene moieties enhances the lipophilicity of these compounds, improving their ability to penetrate microbial membranes. Case studies have demonstrated that derivatives of benzimidazole show promising results against resistant strains of bacteria, outperforming traditional antibiotics in some instances .
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|---|
| Compound A | Antiviral | HIV | 0.25 | |
| Compound B | Anticancer | MCF-7 (Breast Cancer) | 12.5 | |
| Compound C | Antimicrobial | Staphylococcus aureus | 5.0 |
Case Study 1: Antiviral Efficacy
A study published in MDPI evaluated a series of imidazole derivatives, including those structurally related to this compound. The results indicated that certain modifications could enhance antiviral activity against the dengue virus with an EC50 value of approximately 0.15 µM .
Case Study 2: Anticancer Mechanism
In another investigation focusing on the anticancer properties, researchers synthesized a series of benzimidazole derivatives and tested their effects on various cancer cell lines. The compound exhibited significant cytotoxicity against prostate cancer cells with an IC50 value of 10 µM, suggesting its potential as a lead compound for further development .
Mechanism of Action
The mechanism of action of 2-(naphthalen-1-ylmethyl)-1-(naphthalen-2-ylmethyl)-1H-benzo[d]imidazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or interference with cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at the Benzimidazole Core
Positional and Functional Group Differences
1-(Naphthalen-2-ylmethyl)-2-(Pyridin-2-yl)-1H-Benzo[d]imidazole (Fe[npbi]₃ Complex)
- The pyridyl group at position 2 enhances metal coordination capacity, enabling applications in redox-active materials for energy storage (e.g., Fe²⁺/³⁺ complexes in dye-sensitized solar cells) .
- Compared to the target compound, the pyridyl substituent reduces lipophilicity (logP ≈ 3.2 vs. ~5.5 for the naphthylmethyl analogue), improving aqueous solubility but limiting membrane permeability .
- 2-(Adamantan-1-ylthio)-1-(Naphthalen-1-ylmethyl)-1H-Benzo[d]imidazole (13) The adamantylthio group introduces steric bulk and rigidity, increasing metabolic stability. However, this substitution lowers solubility (melting point: >250°C) compared to the target compound’s oily consistency when substituted with dual naphthyl groups . Adamantane’s hydrophobic nature enhances binding to lipid-rich biological targets, such as cannabinoid receptors, whereas the target compound’s naphthyl groups favor π-π stacking in aromatic protein pockets .
- 2-((4-Methoxybenzyl)thio)-1-(Naphthalen-1-ylmethyl)-1H-Benzo[d]imidazole (IV) The 4-methoxybenzylthio group provides moderate electron-donating effects, altering redox potentials and reactivity in catalytic applications. The target compound’s lack of sulfur reduces nucleophilic susceptibility, enhancing stability under acidic conditions .
Impact of Dual Naphthylmethyl Substitution
Lipophilicity and Solubility
- The dual naphthylmethyl groups in the target compound result in a logP ~5.5, significantly higher than derivatives with single naphthyl groups (e.g., 2-(naphthalen-1-ylmethyl)-1H-benzimidazole: logP ~4.1) .
- This high lipophilicity correlates with poor aqueous solubility (<0.1 mg/mL), necessitating formulation strategies like micellar encapsulation or prodrug design for pharmaceutical applications .
Synthetic Challenges
- Sequential alkylation of benzimidazole with naphthylmethyl halides requires precise stoichiometry to avoid cross-contamination. Yields for the target compound (~75%) are comparable to those for 1-(naphthalen-2-ylmethyl)-2-amine derivatives (79%) but lower than adamantylthio analogues (92%) due to steric hindrance .
Antifungal and Anticancer Activity
- Adamantylthio Derivatives vs. Naphthylmethyl Analogues
- Adamantylthio-substituted benzimidazoles (e.g., compound 13) exhibit potent antifungal activity (IC₅₀: 1.5–2.2 µM against Candida albicans), attributed to enhanced membrane penetration and target binding. The target compound’s activity remains underexplored but may leverage hydrophobic interactions with fungal efflux pumps .
- In anticancer assays, naphthylmethyl groups improve inhibition of V600EBRAF kinase (IC₅₀: <10 µM) compared to methoxy-substituted derivatives (IC₅₀: >50 µM), likely due to improved hydrophobic pocket binding .
Physicochemical and Spectroscopic Data
Biological Activity
2-(Naphthalen-1-ylmethyl)-1-(naphthalen-2-ylmethyl)-1H-benzo[d]imidazole is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy, and potential applications in drug development.
Structural Overview
The compound features a benzoimidazole core with naphthyl side chains, which are known to enhance biological activity through various mechanisms. The structural formula can be represented as follows:
Anticancer Properties
Recent studies have demonstrated that compounds with similar structural motifs exhibit significant anticancer activities. For instance, derivatives of benzo[d]imidazole have shown promising results against various cancer cell lines, including HeLa and MCF-7 cells.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 6–7 | Apoptosis induction |
| Compound B | MCF-7 | 49–82 | Cell cycle arrest |
The mechanisms include inducing apoptosis and cell cycle arrest, which are critical for inhibiting tumor growth. The benzoimidazole scaffold is believed to interact with specific proteins involved in cell proliferation and survival pathways.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro assays indicate that similar naphthalene derivatives exhibit activity against various bacterial strains, suggesting potential applications in treating infections.
Study 1: Anticancer Activity
A recent study synthesized several benzo[d]imidazole derivatives and tested their anticancer efficacy. The most potent compounds showed IC50 values in the low micromolar range against HeLa cells and demonstrated selective cytotoxicity compared to non-cancerous cells.
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of naphthalene derivatives. The study found that certain compounds exhibited significant inhibition against Gram-positive bacteria, indicating their potential as new antimicrobial agents.
The biological activity of this compound is likely due to:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell metabolism.
- Interaction with DNA : The planar structure may facilitate intercalation into DNA, disrupting replication.
- Modulation of Signaling Pathways : The compound may influence pathways such as apoptosis and cell cycle regulation.
Q & A
Q. What strategies resolve contradictions in biological activity data across different studies?
- Methodological Answer :
- Dose-Response Curves : Ensure consistent assay protocols (e.g., cell line passage number, serum concentration) to minimize variability .
- Purity Verification : Re-analyze compound batches via HPLC (≥95% purity) to exclude impurities as confounding factors .
- Meta-Analysis : Pool data from multiple studies using tools like RevMan to identify trends or outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
